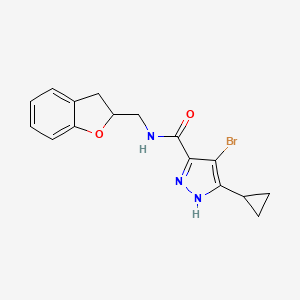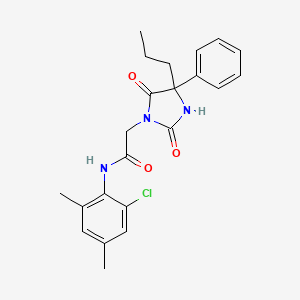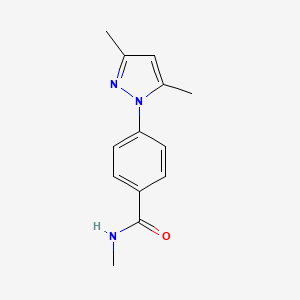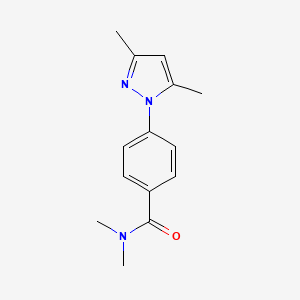![molecular formula C17H20N2O5S B7535169 N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide, also known as MPT0B392, is a novel compound that has been attracting attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide involves the inhibition of various signaling pathways, including PI3K/Akt, NF-κB, and MAPK pathways. By inhibiting these pathways, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can induce cell cycle arrest, apoptosis, and reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC. In vivo studies have shown that N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can reduce tumor growth, inflammation, and oxidative stress.
实验室实验的优点和局限性
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity. However, its low solubility and stability can limit its use in certain experiments. Additionally, the lack of in vivo toxicity data can be a limitation for its use in animal studies.
未来方向
There are several future directions for the research of N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide. One potential direction is to study its efficacy in combination with other anticancer drugs. Another direction is to investigate its potential as a neuroprotective agent in neurodegenerative disorders. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo.
Conclusion:
In conclusion, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide is a novel compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various signaling pathways, and it has several biochemical and physiological effects. While it has advantages for lab experiments, its limitations and future directions need to be further investigated.
合成方法
The synthesis of N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide involves a series of chemical reactions starting from 2-methoxyphenol, which is converted to 2-(2-methoxyphenoxy)ethylamine. This intermediate compound is then reacted with chlorosulfonic acid to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with acetic anhydride to produce N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide.
科学研究应用
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorders, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
属性
IUPAC Name |
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13(20)19-14-7-9-15(10-8-14)25(21,22)18-11-12-24-17-6-4-3-5-16(17)23-2/h3-10,18H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYYJNOOFLDNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide](/img/structure/B7535103.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)
![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)
![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)
